molecular formula C12H19NO B2694142 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine CAS No. 937653-35-5

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine

Cat. No. B2694142
CAS RN: 937653-35-5
M. Wt: 193.29
InChI Key: FEJNJJIKMCMMRN-UHFFFAOYSA-N
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Description

“3-[4-(Propan-2-yloxy)phenyl]propan-1-amine” is a biochemical compound used for proteomics research . It has a molecular formula of C12H19NO and a molecular weight of 193.29 .


Synthesis Analysis

The synthesis of this compound can be achieved through transaminase-mediated methods . This environmentally and economically attractive method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . The process starts from prochiral ketones and results in the production of disubstituted 1-phenylpropan-2-amine derivatives . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .


Molecular Structure Analysis

The molecular structure of “3-[4-(Propan-2-yloxy)phenyl]propan-1-amine” is represented by the formula C12H19NO . This indicates that the compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom.


Chemical Reactions Analysis

The chemical reactions involving “3-[4-(Propan-2-yloxy)phenyl]propan-1-amine” are primarily related to its synthesis. As mentioned earlier, the compound can be synthesized from prochiral ketones using transaminase-mediated methods .

Scientific Research Applications

Polymer Modification and Application

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including aromatic amines similar in structure to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine, have shown increased thermal stability and promising biological activities. These modified hydrogels exhibit higher antibacterial and antifungal activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).

Renewable Chemical Building Blocks

Research on phloretic acid, a phenolic compound structurally related to 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine, highlights its use as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This sustainable approach towards the synthesis of polybenzoxazines demonstrates the potential of such amines in developing materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Synthesis of Heterocyclic Compounds

The compound plays a critical role in the synthesis of α-substituted 2-benzofuranmethamines and other benzofuran derivatives via α-substituted 2-benzofuranmethyl carbocation intermediates. This method demonstrates the versatility of such amines in organic synthesis, enabling the preparation of complex molecules with potential applications in pharmaceuticals and materials science (Wongsa et al., 2013).

Development of Antimicrobial Agents

Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane synthesized through the condensation of similar amines have been evaluated as antiseptics against bacteria and fungi. These compounds demonstrated enhanced antimicrobial efficacy compared to currently used medical antiseptics, suggesting their potential as new antimicrobial agents (Jafarov et al., 2019).

Material Science and Luminescence

Studies on amine-functionalized bridged silsesquioxanes have revealed their potential in creating materials with unique optical properties. The introduction of amine functionalities led to the formation of materials with high emission quantum yields, indicating their application in optoelectronics and sensing technologies (Pereira et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine is transaminases (TAs) . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . They play a crucial role in the synthesis of amino acids, which are essential for various biological processes .

Mode of Action

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine interacts with its target, the transaminases, to facilitate the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . This interaction starts from prochiral ketones . The compound’s interaction with transaminases is environmentally and economically attractive, making it a preferred method for the direct synthesis of these derivatives .

Biochemical Pathways

The biochemical pathway affected by 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine involves the synthesis of enantiopure amines . This compound, through its interaction with transaminases, contributes to the production of enantiopure amines, which are constituents in approximately 40% of all active pharmaceutical ingredients . These amines are also used as resolving agents for the separation of enantiomers .

Pharmacokinetics

Its molecular weight is reported to be 22975 , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine is the production of enantiopure amines . These amines are crucial in the pharmaceutical industry, being constituents of many active pharmaceutical ingredients . The compound’s interaction with transaminases leads to the synthesis of these amines with high conversion rates .

properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJNJJIKMCMMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine

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